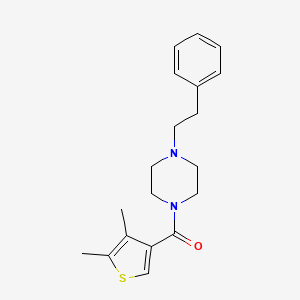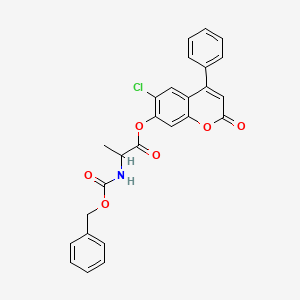![molecular formula C18H18F2N4O B4989040 1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B4989040.png)
1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine is a complex organic compound that features a combination of fluorinated phenoxy, pyridine, and imidazole moieties
Preparation Methods
The synthesis of 1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine typically involves multi-step organic reactions The process begins with the preparation of the fluorinated phenoxy and pyridine intermediates, followed by their coupling under specific conditions
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2,3-difluoro-4-methylphenol.
Step 2: Coupling of 2,3-difluoro-4-methylphenol with 3-bromopyridine under palladium-catalyzed conditions to form the phenoxy-pyridine intermediate.
Step 3: Introduction of the imidazole moiety through nucleophilic substitution using 5-methyl-1H-imidazole and a suitable base.
-
Industrial Production Methods
- The industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1-[2-(2,3-Difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
- Oxidized derivatives, reduced derivatives, and substituted imidazole derivatives.
Scientific Research Applications
1-[2-(2,3-Difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
1-[2-(2,3-Difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-[2-(2,3-Difluoro-4-methylphenoxy)pyridin-3-yl]-N-methylmethanamine.
- 1-[2-(2,3-Difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanamine.
-
Uniqueness
- The presence of both fluorinated phenoxy and imidazole moieties in the same molecule provides unique chemical and biological properties.
- Enhanced stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O/c1-11-5-6-15(17(20)16(11)19)25-18-13(4-3-7-22-18)8-21-9-14-12(2)23-10-24-14/h3-7,10,21H,8-9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRXESGBRWTYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC2=C(C=CC=N2)CNCC3=C(NC=N3)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![2-methyl-N-[2-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]propanamide](/img/structure/B4988972.png)
![(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one](/img/structure/B4988976.png)




![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)

![2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide](/img/structure/B4989038.png)
![[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate](/img/structure/B4989047.png)
